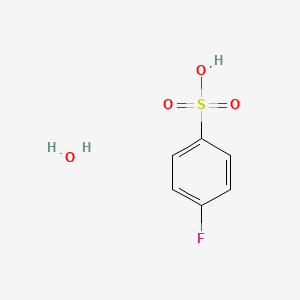

4-Fluorobenzenesulphonic acid monohydrate

Description

Contextualization within Fluorinated Sulfonic Acid Chemistry

Fluorinated sulfonic acids are a class of organofluorine compounds characterized by the presence of a sulfonic acid group (-SO3H) and at least one fluorine atom attached to an organic backbone. The introduction of fluorine, the most electronegative element, imparts unique properties to these molecules. Generally, fluorination enhances the acidity of the sulfonic acid group due to the strong electron-withdrawing inductive effect of the fluorine atom. This increased acidity makes fluorinated sulfonic acids potent catalysts in various organic reactions.

Furthermore, the presence of fluorine can significantly influence the physical and chemical properties of the parent compound, including its thermal stability, lipophilicity, and metabolic stability. In the context of 4-fluorobenzenesulphonic acid, the fluorine atom is positioned para to the sulfonic acid group on the benzene (B151609) ring. This specific substitution pattern influences the electronic distribution within the aromatic system and the intermolecular interactions the molecule can form.

Significance of Monohydrate Forms in Supramolecular Chemistry and Crystallography

The formation of hydrates, crystalline solids containing water molecules within their lattice, is a common phenomenon for many organic and inorganic compounds. The monohydrate form of 4-fluorobenzenesulphonic acid signifies that one molecule of water is incorporated for every molecule of the acid in the crystal structure.

In supramolecular chemistry, the study of systems composed of a discrete number of molecules, the water molecule in a hydrate (B1144303) can play a crucial role in directing the assembly of the crystal lattice. It can act as a hydrogen bond donor and/or acceptor, forming bridges between molecules of the primary compound and leading to the formation of specific, often complex, three-dimensional networks. These hydrogen bonding interactions are fundamental to the principles of molecular recognition and self-assembly.

From a crystallographic perspective, the presence of a water molecule can significantly alter the crystal packing and symmetry compared to the anhydrous form. This can lead to different physical properties, such as melting point, solubility, and stability. The study of hydrate crystal structures provides valuable insights into the nature and geometry of intermolecular interactions.

Overview of Current Research Trajectories and Academic Relevance

Current research involving 4-fluorobenzenesulphonic acid and its monohydrate form primarily revolves around its application as a reagent and building block in organic synthesis. Its strong acidity makes it a suitable catalyst for various acid-catalyzed reactions.

One notable application is its use as a reactant in the synthesis of biologically active molecules. For example, it has been utilized in the preparation of inhibitors for the Hepatitis C virus (HCV) that are based on a thiazolone scaffold. chemicalbook.com In such syntheses, the 4-fluorobenzenesulphonyl group can be introduced to modulate the pharmacological properties of the target molecule.

The academic relevance of 4-fluorobenzenesulphonic acid monohydrate also extends to its role in fundamental studies of organofluorine chemistry and supramolecular assembly. The interplay of the strong sulfonic acid group, the aromatic ring, and the electronegative fluorine atom provides a model system for investigating non-covalent interactions, including hydrogen bonding and potentially halogen bonding. Understanding how these forces direct the crystal packing in the monohydrate form can contribute to the rational design of new materials with desired solid-state properties.

While specific, large-scale industrial applications are not widely documented, its utility in specialized organic synthesis and its relevance to fundamental chemical principles ensure its continued importance in academic and laboratory settings.

| Property | Value |

| Chemical Formula | C₆H₅FO₃S·H₂O |

| CAS Number | 1186663-24-0 bldpharm.com |

| Molecular Weight | 194.18 g/mol |

| Appearance | Solid |

| Related Anhydrous Form CAS | 368-88-7 guidechem.com |

| Anhydrous Melting Point | 87 °C guidechem.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

4-fluorobenzenesulfonic acid;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FO3S.H2O/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,(H,8,9,10);1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZVCYJOVKZUHKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1F)S(=O)(=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7FO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1186663-24-0 | |

| Record name | Benzenesulfonic acid, 4-fluoro-, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1186663-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Advanced Synthetic Methodologies for 4 Fluorobenzenesulphonic Acid Monohydrate

Established Reaction Pathways and Precursor Chemistry

The traditional and most common method for the synthesis of 4-fluorobenzenesulphonic acid is through the electrophilic sulfonation of fluorobenzene (B45895). This pathway involves the reaction of fluorobenzene with a sulfonating agent, typically fuming sulfuric acid (oleum) or sulfur trioxide. masterorganicchemistry.comorganicchemistrytutor.comjove.com

Sulfonation Reactions of Fluorobenzene

The sulfonation of fluorobenzene is a classic example of an electrophilic aromatic substitution reaction. masterorganicchemistry.com In this reaction, the electrophile, sulfur trioxide (SO₃) or its protonated form, attacks the electron-rich benzene (B151609) ring of fluorobenzene. organicchemistrytutor.comjove.com The reaction is typically carried out by heating fluorobenzene with fuming sulfuric acid. vaia.com The use of concentrated sulfuric acid is crucial to drive the reaction forward, as the presence of water can reverse the sulfonation process. libretexts.orgyoutube.com

The reaction conditions, such as temperature and the concentration of the sulfonating agent, play a significant role in the yield and purity of the product. For instance, carrying out the sulfonation at temperatures at or below 100°C is necessary to minimize side reactions and product darkening. google.com A preferred temperature range is between 40°C and 60°C. google.com

Isomeric Considerations in Synthesis (e.g., 2-fluoro-, 3-fluoro-, 4-fluoro-benzenesulfonic acids)

The fluorine atom in fluorobenzene is an ortho-, para-directing group in electrophilic aromatic substitution reactions. This is due to the interplay of its electron-withdrawing inductive effect and its electron-donating resonance effect. researchgate.net Consequently, the sulfonation of fluorobenzene yields a mixture of isomers, primarily the ortho- and para-substituted products, with the 4-fluoro isomer being the major product. vaia.com The formation of the meta-isomer is generally not favored.

The separation of these isomers can be a challenging aspect of the synthesis. The relative amounts of the ortho and para isomers can be influenced by the reaction conditions. For example, in the analogous sulfonation of chlorobenzene, the para isomer is the major product due to the bulky nature of the sulfonic acid group, which experiences less steric hindrance at the para position compared to the ortho position. aakash.ac.in Similar steric considerations apply to the sulfonation of fluorobenzene. Isomerization of less stable isomers to the more stable 4-substituted product can sometimes be achieved under specific conditions, such as heating in the presence of sulfuric acid, a strategy employed in the synthesis of 4-chlorobenzenesulfonic acid. google.comgoogle.com

Table 1: Isomeric Products of Fluorobenzene Sulfonation

| Isomer | Common Name | Positional Isomer |

| 2-Fluorobenzenesulfonic acid | o-Fluorobenzenesulfonic acid | Ortho |

| 3-Fluorobenzenesulfonic acid | m-Fluorobenzenesulfonic acid | Meta |

| 4-Fluorobenzenesulfonic acid | p-Fluorobenzenesulfonic acid | Para |

Development of Novel and Green Synthesis Approaches

Concerns over the hazardous nature of traditional sulfonation reagents and the generation of acidic waste have spurred the development of more sustainable and environmentally friendly synthetic methods. researchgate.net

Catalytic Strategies in Fluorosulfonation

Research into catalytic methods for sulfonation aims to improve efficiency and reduce the environmental impact. While specific catalytic strategies for fluorosulfonation are not extensively detailed in the provided search results, the general principles of catalytic sulfonation can be applied. These include the use of solid acid catalysts, which can be easily separated and recycled, and transition metal catalysis. researchgate.net For instance, a method for the dehalogenative sulfonation of aryl chlorides and fluorides using sodium sulfite (B76179) in an aqueous medium has been reported, which avoids hazardous reagents and organic solvents. rsc.org

Atom-Economy and Sustainable Synthesis Routes

Green chemistry principles are increasingly being applied to sulfonation reactions. researchgate.net Key aims include using less hazardous reagents, reducing energy consumption, and minimizing waste. amazonaws.com One approach involves using sulfur trioxide complexes, such as SO₃-DMF, which are easier to handle than fuming sulfuric acid. amazonaws.com Another strategy is the use of silica (B1680970) sulfuric acid as a sulfonating agent, which can be employed in solvent-free conditions, leading to higher yields and a simpler work-up. amazonaws.com

The concept of "atom economy" is central to green synthesis. Ideally, a reaction should incorporate the maximum number of atoms from the reactants into the final product. The direct sulfonation with SO₃ has a high atom economy as there are no co-products. organicchemistrytutor.com Efforts are also being made to develop continuous sulfonation processes in microreactors or cascade reactors to improve efficiency and reduce waste streams. rscspecialitychemicals.org.uk

Mechanistic Investigations of Synthetic Transformations

The sulfonation of fluorobenzene proceeds through a well-established electrophilic aromatic substitution mechanism. masterorganicchemistry.com The key steps are:

Generation of the Electrophile: In the presence of a strong acid like sulfuric acid, sulfur trioxide becomes protonated to form the highly electrophilic HSO₃⁺ species. masterorganicchemistry.comorganicchemistrytutor.com

Electrophilic Attack: The π-electron system of the fluorobenzene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. organicchemistrytutor.comjove.com The fluorine substituent directs this attack primarily to the ortho and para positions.

Deprotonation: A weak base, such as the HSO₄⁻ ion, removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring and yielding the final product, fluorobenzenesulfonic acid. masterorganicchemistry.comjove.com

The reversibility of the sulfonation reaction is an important mechanistic consideration. libretexts.org The reaction can be driven to completion by using concentrated sulfuric acid, while the reverse reaction (desulfonation) is favored in the presence of dilute aqueous acid and heat. libretexts.orgyoutube.com

Proton-Transfer Mechanisms in Acid-Catalyzed Syntheses

The reaction is typically carried out using concentrated sulfuric acid, which serves as both the catalyst and the sulfonating agent. In some processes, fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in sulfuric acid, is employed to increase the concentration of the electrophile. masterorganicchemistry.comlibretexts.org

The initial and critical proton-transfer event involves the self-protonation of sulfuric acid or the protonation of sulfur trioxide by sulfuric acid. This generates a highly reactive electrophilic species. youtube.comyoutube.com In the case of using only concentrated sulfuric acid, two molecules of sulfuric acid react in an acid-base manner:

2 H₂SO₄ ⇌ H₃O⁺ + HSO₄⁻ + SO₃

The sulfur trioxide (SO₃) generated, or already present in oleum, is a powerful electrophile. However, its electrophilicity is further enhanced through protonation by the strong acid medium, forming the protonated sulfur trioxide cation, HSO₃⁺. masterorganicchemistry.com This species is a significantly more potent electrophile for attacking the electron-rich aromatic ring of fluorobenzene.

The central step of the synthesis is the attack of the π-electron system of the fluorobenzene ring on the electrophilic sulfur of SO₃ or HSO₃⁺. This results in the formation of a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. The fluorine atom on the benzene ring is an ortho-, para-directing group, meaning it directs the incoming electrophile to the positions ortho and para to itself. Due to steric hindrance, the para-substituted product, 4-fluorobenzenesulphonic acid, is predominantly formed.

The final proton-transfer step involves the deprotonation of the sigma complex. A weak base present in the reaction mixture, such as the bisulfate ion (HSO₄⁻) or a water molecule, abstracts a proton from the carbon atom bearing the sulfonic acid group. youtube.com This step is essential for restoring the aromaticity of the benzene ring and yielding the final product, 4-fluorobenzenesulphonic acid. The reversibility of this final step is noteworthy; in the presence of dilute hot aqueous acid, desulfonation can occur. wikipedia.org

Table 1: Key Proton-Transfer Steps in the Synthesis of 4-Fluorobenzenesulphonic Acid

| Step | Reactants | Products | Description |

| 1 | 2 H₂SO₄ | H₃O⁺ + HSO₄⁻ + SO₃ | Generation of the electrophile (sulfur trioxide) through self-protonation of sulfuric acid. |

| 2 | SO₃ + H₂SO₄ | HSO₃⁺ + HSO₄⁻ | Protonation of sulfur trioxide to form a more potent electrophile. |

| 3 | C₆H₅F + SO₃ | ⁺C₆H₅F(SO₃⁻) | Electrophilic attack of fluorobenzene on sulfur trioxide, forming the sigma complex. |

| 4 | ⁺C₆H₅F(SO₃⁻) + HSO₄⁻ | C₆H₅FSO₃H + H₂SO₄ | Deprotonation of the sigma complex to restore aromaticity and form the product. |

Role of Water in Monohydrate Formation during Synthesis

Water plays a multifaceted and critical role in the synthesis and isolation of 4-fluorobenzenesulphonic acid monohydrate. While an excess of water is detrimental to the sulfonation reaction itself, as it can lead to the reverse reaction (desulfonation), a controlled amount of water is essential for the formation of the stable monohydrate crystalline product. wikipedia.orgwikipedia.org

During the sulfonation reaction, water is produced as a byproduct. wikipedia.org To drive the reaction to completion, it is often necessary to use dehydrating conditions, such as fuming sulfuric acid or the addition of agents like thionyl chloride. However, for the isolation of the monohydrate, the presence of water is indispensable.

Upon completion of the sulfonation, the reaction mixture is typically cooled, which leads to the crystallization of the product. The 4-fluorobenzenesulphonic acid molecule, with its highly polar sulfonic acid group, has a strong affinity for water molecules. It acts as a powerful hydrogen bond donor and acceptor.

Research on the hydration of other sulfonic acids, such as in Nafion membranes, has shown that a single water molecule can remain strongly bound to a sulfonic acid group even under rigorous drying conditions, highlighting the strength of this interaction. rsc.org The formation of a stable hydrate (B1144303) can also be influenced by the reaction conditions, such as temperature and the concentration of sulfuric acid, which affects the availability of water molecules. crystalls.info

The controlled crystallization of the monohydrate is a crucial purification step, as it allows for the separation of the desired product from the excess sulfuric acid and any byproducts. The physical properties of the monohydrate, such as its melting point and solubility, are distinct from the anhydrous form.

Table 2: Influence of Water on the Synthesis and Isolation of this compound

| Process Stage | Role of Water | Desired Water Content | Rationale |

| Sulfonation Reaction | Reactant in reverse reaction (desulfonation) | Low | To drive the equilibrium towards the formation of the sulfonated product. wikipedia.org |

| Product Crystallization | Component of the crystal lattice | Controlled, stoichiometric amount | To facilitate the formation of the stable monohydrate and aid in purification. wikipedia.org |

| Product Stability | Stabilizing agent via hydrogen bonding | One molecule per acid molecule | The hydrogen bonding network contributes to the thermodynamic stability of the crystalline solid. rsc.org |

In-depth Structural Analysis of this compound Remains Elusive Due to Lack of Publicly Available Crystallographic Data

A comprehensive investigation into the chemical compound this compound has been hindered by the absence of publicly accessible single-crystal X-ray diffraction data. Despite extensive searches of scholarly articles, crystallographic databases, and academic journals, the specific structural details required for a thorough elucidation as per the requested outline could not be located.

The intended analysis was to focus on a detailed examination of the monohydrate form of 4-Fluorobenzenesulphonic acid, encompassing its molecular conformation, intermolecular interactions, and supramolecular architecture. The planned article was structured to provide an in-depth exploration of its solid-state characteristics, including a comparative analysis with any potential polymorphic or anhydrous forms.

The unavailability of the foundational single-crystal X-ray diffraction data prevents a scientifically accurate discussion on the following key aspects:

Molecular Conformation and Geometry: A precise description of bond lengths, bond angles, and torsional angles within the 4-fluorobenzenesulphonate anion and its interaction with the water molecule of hydration cannot be provided.

Intermolecular Interactions and Hydrogen Bonding Networks: While general principles of hydrogen bonding in hydrated sulfonic acids can be inferred, a specific analysis of the hydrogen bond donors and acceptors, and the resulting network within the crystal lattice of this compound is not possible.

Polymorphism and Anhydrous Forms: An exploration of potential different crystalline forms (polymorphs) or the structure of the anhydrous compound is contingent on having the primary structure of the monohydrate as a reference.

While information on related compounds, such as other halogenated benzenesulfonic acids or their salts, is available, the strict focus of the requested article on "this compound" precludes the use of such data for a direct and accurate analysis.

Therefore, until the crystal structure of this compound is determined and made publicly available, a detailed and scientifically rigorous article adhering to the specified outline cannot be generated.

Spectroscopic Characterization for Advanced Insights into Electronic and Vibrational States

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Hydrogen Bonding Probing

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is a powerful tool for identifying functional groups and investigating intermolecular interactions, such as hydrogen bonding, which are particularly relevant for the monohydrate form of this acid.

The vibrational spectra of 4-Fluorobenzenesulphonic acid monohydrate are characterized by contributions from the p-disubstituted benzene (B151609) ring, the sulfonic acid group, the carbon-fluorine bond, and the water of hydration. In the solid state, the strong acidity of the sulfonic acid group leads to protonation of the water molecule, resulting in the formation of a hydronium ion (H₃O⁺) and the sulfonate anion (SO₃⁻).

The FT-IR and Raman spectra exhibit several key bands. The vibrations of the sulfonate group are particularly prominent. tsijournals.com The asymmetric and symmetric stretching vibrations of the SO₃⁻ group are expected in the regions of 1250-1120 cm⁻¹ and 1080-1010 cm⁻¹, respectively. The C-F stretching vibration typically appears as a strong band in the 1270-1210 cm⁻¹ range. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while ring stretching vibrations (νC=C) occur in the 1600-1450 cm⁻¹ region. researchgate.netresearchgate.net

The presence of the hydronium ion and hydrogen bonding is confirmed by broad absorption bands in the high-frequency region of the FT-IR spectrum, typically centered around 3500-3000 cm⁻¹, corresponding to O-H stretching modes. researchgate.net

Table 1: Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment | Description |

|---|---|---|

| ~3500-3000 (broad) | ν(O-H) | O-H stretching from H₃O⁺ and hydrogen bonding. |

| ~3100-3000 | ν(C-H) | Aromatic C-H stretching. |

| ~1630 | δ(H-O-H) | Bending mode of water/hydronium. |

| ~1600, ~1500 | ν(C=C) | Aromatic ring stretching. |

| ~1260 | ν(C-F) | Carbon-Fluorine stretching. |

| ~1240 | νₐₛ(SO₃⁻) | Asymmetric stretching of the sulfonate group. |

| ~1180, ~1120 | β(C-H) | In-plane aromatic C-H bending. |

| ~1060 | νₛ(SO₃⁻) | Symmetric stretching of the sulfonate group. |

| ~840 | γ(C-H) | Out-of-plane C-H bending for 1,4-disubstitution. |

| ~700 | δ(SO₃⁻) | Deformation of the sulfonate group. |

Note: The values are approximate and based on data from related sulfonic acids and fluorinated aromatic compounds. tsijournals.comnih.govmdpi.comnist.gov

Temperature-dependent vibrational spectroscopy is a valuable method for detecting phase transitions and studying the dynamics of hydrogen bonding. researchgate.net For this compound, such studies would involve recording FT-IR or Raman spectra over a range of temperatures.

Changes in the crystal lattice, molecular conformation, or hydrogen-bonding network would manifest as shifts in band positions, changes in bandwidth, or the appearance/disappearance of specific peaks. For instance, a phase transition could alter the symmetry of the crystal, leading to splitting of degenerate vibrational modes. Furthermore, heating the sample would likely lead to the dehydration of the compound, which could be monitored by the disappearance of the characteristic O-H and H-O-H bending vibrations of the water molecule. Thermally induced shifts in the sulfonate (SO₃⁻) and hydronium (H₃O⁺) bands can provide insights into the changes in the strength and arrangement of the hydrogen-bond pattern within the crystal. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Environment and Connectivity Elucidation

NMR spectroscopy is indispensable for determining the precise chemical structure of a molecule by probing the magnetic environments of atomic nuclei. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and potentially ³³S NMR would provide a complete picture of its structure and electronic properties.

In a suitable solvent like DMSO-d₆ or D₂O, the NMR spectra provide detailed structural information.

¹H NMR: The proton NMR spectrum is expected to show two sets of signals for the aromatic protons due to the 1,4-disubstitution pattern. The protons ortho to the fluorine atom will appear as a doublet of doublets (or a triplet-like multiplet) due to coupling with both the adjacent proton and the fluorine atom. The protons ortho to the sulfonyl group will appear as another multiplet, typically downfield due to the electron-withdrawing nature of the -SO₃H group. chemicalbook.com A broad, exchangeable singlet corresponding to the acidic proton and the water protons would also be present.

¹³C NMR: The ¹³C NMR spectrum will display four distinct signals for the aromatic carbons due to the molecule's symmetry. The carbon directly bonded to the fluorine atom (C1) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF). The carbon bonded to the sulfonyl group (C4) will also be clearly identifiable. The other two aromatic carbons (C2/C6 and C3/C5) will show smaller C-F coupling constants.

¹⁹F NMR: Given the presence of a single fluorine atom, the ¹⁹F NMR spectrum is expected to be the simplest, showing a single resonance. diva-portal.org The chemical shift of this signal is characteristic of an aryl fluoride. nih.gov This technique is highly sensitive and can be used for quantification and purity assessment. diva-portal.org

³³S NMR: Sulfur-33 is a quadrupolar nucleus with very low natural abundance, making ³³S NMR challenging. Spectra, if obtainable, would consist of a very broad signal. The chemical shift and linewidth could provide information about the electronic environment and the symmetry of the electric field gradient around the sulfur nucleus in the sulfonate group.

Table 2: Predicted Solution-State NMR Data for 4-Fluorobenzenesulphonic Acid

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity / Coupling |

|---|---|---|

| ¹H | ~7.9 - 8.1 | Multiplet (2H, ortho to -SO₃H) |

| ¹H | ~7.3 - 7.5 | Multiplet (2H, ortho to -F) |

| ¹³C | ~163 - 166 | Doublet, large ¹JCF |

| ¹³C | ~140 - 143 | Singlet or small triplet (from ²JCH) |

| ¹³C | ~129 - 131 | Doublet, small JCF |

| ¹³C | ~116 - 118 | Doublet, small JCF |

Note: Predicted values are based on data for similar compounds like 4-fluorobenzoic acid and 4-chlorobenzenesulfonic acid. chemicalbook.comrsc.org

Solid-state NMR (ssNMR) provides information about the molecule's structure and dynamics in its crystalline form, which is lost in solution. Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution spectra of solid samples.

For this compound, ¹³C and ¹⁹F ssNMR would be particularly insightful. nih.gov The spectra could reveal the presence of multiple, non-equivalent molecules in the crystallographic unit cell, which would appear as distinct sets of peaks. Furthermore, ssNMR can be used to identify and characterize different polymorphic forms of the compound, as polymorphs would yield different spectra due to their unique crystal packing environments. nih.gov The ¹⁹F nucleus is an excellent probe for ssNMR due to its high sensitivity and large chemical shift range, making it a powerful tool for studying intermolecular interactions and local environments in fluorinated solids. nsf.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule, primarily the π → π* transitions in aromatic compounds. The benzene ring possesses characteristic absorptions that are modified by substituents. up.ac.za

For this compound, the UV-Vis spectrum in a polar solvent like water or ethanol (B145695) is expected to show two main absorption bands, analogous to the E₂ (secondary) and B (primary) bands of benzene. nist.gov The fluorine and sulfonic acid groups act as auxochromes, causing a bathochromic (red) shift in the absorption maxima (λ_max) compared to unsubstituted benzene. up.ac.za

The more intense E₂ band, typically found around 204 nm for benzene, is shifted to higher wavelengths. The B band, which is forbidden by symmetry in benzene and appears as fine structure around 255 nm, becomes more intense and also shifts. Analysis of these shifts provides insight into the electronic effects of the substituents on the aromatic π-system. researchgate.net The presence of the water of monohydrate is not expected to significantly influence the electronic transitions in solution.

Table 3: Estimated UV-Vis Absorption Maxima

| Band | Approximate λ_max (nm) | Transition |

|---|---|---|

| E₂-band | ~220 - 230 | π → π* |

Note: Values are estimated based on data for related compounds such as sulfanilic acid and other substituted benzenes. nist.gov

Mass Spectrometry for Elucidating Fragmentation Pathways and Molecular Stability

Mass spectrometry is a powerful analytical technique utilized to determine the molecular weight of a compound and to deduce its structural features by analyzing the fragmentation patterns of its ionized form. For this compound, mass spectrometric analysis provides critical insights into the stability of the molecule and the characteristic cleavage pathways it undergoes upon ionization. While direct mass spectral data for the monohydrate form is not extensively published, analysis of the anhydrous form and related compounds, such as benzenesulfonic acid and its derivatives, allows for a detailed prediction of its mass spectrometric behavior.

The molecular formula for the anhydrous form, 4-Fluorobenzenesulphonic acid, is C₆H₅FO₃S, with a monoisotopic mass of approximately 175.99 g/mol . chemspider.com The presence of the water molecule in the monohydrate adds to the complexity of the analysis, as it may be lost prior to or during the ionization process.

Predicted Fragmentation Pathways:

Under electron ionization (EI), the molecule is expected to form a molecular ion (M⁺), which then undergoes a series of fragmentation steps. The fragmentation is largely dictated by the stability of the resulting ions and neutral fragments. For aromatic sulfonic acids, characteristic fragmentation involves the cleavage of the C-S and S-O bonds.

A primary fragmentation pathway for 4-Fluorobenzenesulphonic acid is the loss of a sulfonyl group (SO₃), which is a stable neutral molecule. This would result in the formation of a fluorophenyl cation. Another significant fragmentation pathway involves the rearrangement and cleavage to lose sulfur dioxide (SO₂), leading to the formation of a fluorophenoxy cation.

The presence of the highly electronegative fluorine atom on the benzene ring influences the stability of the aromatic ring and the resulting cationic fragments. It can affect the distribution of electron density and the relative abundance of certain fragment ions compared to unsubstituted benzenesulfonic acid. nist.gov

Interactive Data Table: Predicted Major Fragment Ions in the Mass Spectrum of 4-Fluorobenzenesulphonic Acid

| Predicted Fragment Ion | Structure | m/z (mass-to-charge ratio) | Proposed Fragmentation Pathway |

| [C₆H₄F]⁺ | A fluorinated phenyl cation | 95 | Loss of •SO₃H from the molecular ion |

| [C₆H₄FO]⁺ | A fluorinated phenoxy cation | 111 | Loss of •SO₂H from the molecular ion |

| [C₆H₅F]⁺• | Fluorobenzene (B45895) radical cation | 96 | Loss of SO₃ from the molecular ion |

| [SO₃]⁻• | Sulfite (B76179) radical anion | 80 | Observed in negative ion mode |

| [C₆H₄FSO₂]⁺ | Fluorophenylsulfonyl cation | 159 | Loss of •OH from the molecular ion |

Molecular Stability Assessment:

The relative abundance of the molecular ion peak in the mass spectrum provides an indication of the molecule's stability under the ionization conditions. Aromatic compounds, in general, tend to exhibit a relatively intense molecular ion peak due to the stability of the aromatic ring. libretexts.org For 4-Fluorobenzenesulphonic acid, the stability of the molecular ion would be influenced by the ease of cleavage of the sulfonic acid group.

In electrospray ionization (ESI) mass spectrometry, which is a softer ionization technique, the deprotonated molecule [M-H]⁻ is often observed, particularly in negative ion mode. massbank.eumassbank.jp For 4-Fluorobenzenesulphonic acid, this would correspond to an ion with an m/z of 175. Tandem mass spectrometry (MS/MS) of this precursor ion would further elucidate the fragmentation pathways. A common fragmentation observed for benzenesulfonates in negative ESI-MS/MS is the loss of SO₂. aaqr.org

Interactive Data Table: Predicted Fragments in ESI-MS/MS of [C₆H₄FSO₃]⁻

| Precursor Ion (m/z) | Predicted Fragment Ion | m/z (mass-to-charge ratio) | Neutral Loss |

| 175 | [C₆H₄F]⁻ | 95 | SO₃ |

| 175 | [SO₃]⁻• | 80 | C₆H₄F• |

The study of these fragmentation pathways is crucial for the structural confirmation of 4-Fluorobenzenesulphonic acid and for distinguishing it from its isomers and other related compounds. The specific masses of the fragments containing the fluorine atom serve as a distinctive signature in the mass spectrum.

Computational Chemistry and Quantum Chemical Investigations

Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy and computational cost. It is used to determine the electronic structure of molecules, providing information on geometry, energy, and various chemical properties. irjweb.comnih.gov For 4-fluorobenzenesulphonic acid monohydrate, DFT studies would involve the hydronium 4-fluorobenzenesulphonate salt, reflecting the compound's ionic nature in the monohydrate form.

The first step in a computational study is typically a geometry optimization, where the algorithm seeks the lowest energy arrangement of the atoms, corresponding to the most stable molecular structure. nih.gov For this compound, this process would involve finding the minimum energy conformations of the 4-fluorobenzenesulphonate anion and the hydronium cation, as well as their relative orientation in the crystal lattice.

Calculations would explore the rotational barriers around the C-S bond and the conformational landscape of the sulphonic acid group. The resulting optimized geometry provides key structural parameters. While specific computational studies on this molecule are not widely published, DFT calculations on similar compounds, like p-chlorobenzoic acid, have shown good agreement between calculated and experimental geometries. researchgate.net

Table 1: Predicted Structural Parameters from a Representative DFT Geometry Optimization (Note: The following data is illustrative of typical DFT output for a molecule like 4-fluorobenzenesulphonate and does not represent published results for this specific compound.)

| Parameter | Description | Typical Predicted Value Range |

| C-F Bond Length | The distance between the fluorine atom and the attached carbon on the benzene (B151609) ring. | 1.35 - 1.37 Å |

| C-S Bond Length | The distance between the sulphonate group's sulphur atom and the attached carbon on the benzene ring. | 1.76 - 1.78 Å |

| S=O Bond Length | The distance between the sulphur atom and the oxygen atoms of the sulphonate group. | 1.45 - 1.48 Å |

| S-O Bond Length | The distance between the sulphur atom and the single-bonded oxygen. | 1.55 - 1.60 Å |

| C-S-O Bond Angle | The angle formed by the carbon, sulphur, and an oxygen atom. | 104° - 107° |

| O-S-O Bond Angle | The angle formed by two oxygen atoms and the central sulphur atom. | 112° - 115° |

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. researchgate.net It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comaimspress.com A smaller gap suggests higher reactivity. nih.gov

For the 4-fluorobenzenesulphonate anion, the HOMO is expected to be located primarily on the sulphonate group, specifically the oxygen atoms, indicating these are the likely sites for electrophilic attack. The LUMO would likely be distributed across the aromatic ring's π-system. Analysis of these orbitals helps in understanding how the molecule interacts with other chemical species. nih.gov

Table 2: Illustrative Frontier Molecular Orbital (FMO) Data (Note: Values are representative for similar aromatic sulphonates and are for illustrative purposes only.)

| Parameter | Description | Significance |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability (nucleophilicity). |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability (electrophilicity). |

| HOMO-LUMO Gap (ΔE) | The energy difference between the LUMO and HOMO. | A smaller gap implies higher chemical reactivity and lower kinetic stability. irjweb.com |

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. libretexts.org It is invaluable for predicting how molecules will interact. researchgate.net The map uses a color spectrum where red indicates regions of negative electrostatic potential (electron-rich, prone to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack). libretexts.orgresearchgate.net

For the 4-fluorobenzenesulphonate anion, the MEP map would show a high concentration of negative potential (red) around the oxygen atoms of the sulphonate group, confirming them as the most nucleophilic sites. The fluorine atom, despite its high electronegativity, would also contribute to the local electronic environment. In contrast, the hydronium cation (H₃O⁺) would show a strong positive potential (blue) centered on its hydrogen atoms.

Mulliken charge analysis provides a numerical value for the partial charge on each atom in the molecule. actascientific.comresearchgate.net This analysis would quantify the electron distribution, showing a significant negative charge on the oxygen and fluorine atoms and a positive charge on the sulphur and hydronium hydrogen atoms.

Table 3: Representative Mulliken Atomic Charges (Note: These values are hypothetical, illustrating the expected charge distribution.)

| Atom | Description | Predicted Mulliken Charge (a.u.) |

| O (sulphonate) | Oxygen atoms of the SO₃⁻ group | -0.7 to -0.9 |

| S | Sulphur atom of the SO₃⁻ group | +1.2 to +1.5 |

| F | Fluorine atom on the benzene ring | -0.2 to -0.4 |

| C (ipso) | Carbon atom attached to the sulphonate group | +0.1 to +0.3 |

| H (hydronium) | Hydrogen atoms of the H₃O⁺ cation | +0.4 to +0.6 |

Ab Initio Calculations for High-Accuracy Energetic and Spectroscopic Predictions

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data for parametrization. nih.gov Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, often combined with large basis sets and extrapolated to the Complete Basis Set (CBS) limit, can provide highly accurate energetic data.

For this compound, these high-level calculations could be used to determine a very precise value for the proton affinity of the 4-fluorobenzenesulphonate anion or the hydration energy of the molecule. Such calculations are computationally intensive but serve as a benchmark for less demanding methods like DFT. They are also crucial for obtaining precise predictions of spectroscopic properties that are sensitive to subtle electron correlation effects.

Molecular Dynamics (MD) Simulations for Dynamic Behavior in Solution or Solid State

While quantum chemical calculations typically focus on single, static molecules (often in the gas phase), Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a system containing many molecules. youtube.com MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion. nih.gov

An MD simulation of this compound in an aqueous solution would reveal important information about its solvation shell. mdpi.com It would show how water molecules orient themselves around the sulphonate headgroup and the fluorinated benzene ring. Key parameters that can be extracted include radial distribution functions (RDFs), which describe the probability of finding one atom at a certain distance from another, and diffusion coefficients, which quantify the mobility of the ions and solvent molecules. rsc.orgucl.ac.uk In the solid state, MD can be used to study lattice vibrations and phase transitions.

Table 4: Key Parameters from a Hypothetical Molecular Dynamics Simulation (Note: This table describes the type of data obtained from an MD simulation.)

| Parameter | Description | Insights Gained |

| Radial Distribution Function (g(r)) | Describes the local ordering of solvent molecules (e.g., water) around specific sites on the solute (e.g., the SO₃⁻ group). | Provides details on the structure of the solvation shell and hydrogen bonding network. ucl.ac.uk |

| Diffusion Coefficient (D) | A measure of the rate of translational motion of the ions and solvent molecules. | Quantifies the mobility of the species in the simulated environment. rsc.org |

| Coordination Number | The average number of solvent molecules in the first solvation shell of the ion. | Defines the immediate solvent environment of the solute. |

| Residence Time | The average time a solvent molecule spends in the solvation shell of an ion. | Characterizes the strength and dynamics of solute-solvent interactions. |

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational methods are widely used to predict spectroscopic data, which can be invaluable for interpreting experimental spectra.

Vibrational Frequencies (IR and Raman): DFT calculations can compute the harmonic vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. hakon-art.comiosrjournals.org By analyzing the atomic motions associated with each calculated frequency (normal mode analysis), a definitive assignment of the experimental spectral bands can be made. nih.gov For 4-fluorobenzenesulphonic acid, theoretical calculations would help assign the characteristic stretching and bending modes of the C-F, C-S, and S=O bonds. Calculated frequencies are often systematically overestimated and are corrected using empirical scaling factors for better agreement with experimental data. researchgate.netmdpi.com

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict NMR chemical shifts (¹H, ¹³C, ¹⁹F, etc.). pdx.edu These calculations determine the magnetic shielding at each nucleus. Predicted shifts can help in the assignment of complex experimental NMR spectra. For 4-fluorobenzenesulphonic acid, calculations would predict the chemical shifts for the aromatic protons, which are influenced by the electron-withdrawing sulphonate group and the fluorine atom, as well as the shifts for the carbon and fluorine nuclei. organicchemistrydata.org

Table 5: Illustrative Predicted vs. Experimental Spectroscopic Data (Note: This table illustrates the typical comparison made in computational spectroscopic studies.)

| Spectroscopic Parameter | Predicted Value (Illustrative) | Experimental Value (Typical Range) |

| ν(C-F) Vibrational Stretch | ~1240 cm⁻¹ | 1220-1260 cm⁻¹ |

| ν(S=O) Asymmetric Stretch | ~1280 cm⁻¹ | 1250-1300 cm⁻¹ |

| ν(S=O) Symmetric Stretch | ~1050 cm⁻¹ | 1030-1070 cm⁻¹ |

| δ(¹H) Aromatic Protons | 7.2 - 8.0 ppm | 7.2 - 8.0 ppm |

| δ(¹³C) C-F Carbon | 160 - 165 ppm | 162 - 167 ppm (with C-F coupling) |

| δ(¹⁹F) Fluorine | -110 to -120 ppm | -110 to -120 ppm (relative to CCl₃F) |

Reactivity Profiles and Mechanistic Studies of 4 Fluorobenzenesulphonic Acid Monohydrate

Role as a Brønsted Acid Catalyst in Organic Transformations

As a Brønsted acid, 4-fluorobenzenesulphonic acid is a proton (H⁺) donor, a property conferred by the highly acidic proton of its sulfonic acid (–SO₃H) group. This acidity makes it an effective catalyst for a wide array of organic reactions that proceed through protonation of a substrate. nih.govresearchgate.net Its efficacy is comparable to other arylsulfonic acids, such as p-toluenesulfonic acid, which are widely used in organic synthesis. revistadechimie.ro

The fundamental step in its catalytic cycle is the transfer of a proton from the sulfonic acid group to the substrate. masterorganicchemistry.com This process is not always a direct transfer but often involves a "proton shuttle" mechanism, especially in the presence of protic solvents like water. masterorganicchemistry.comrsc.org For instance, the sulfonic acid may first protonate a water molecule to form a hydronium ion (H₃O⁺), which then transfers the proton to the organic substrate. rsc.org

The general mechanism can be depicted as two consecutive acid-base reactions:

Deprotonation: The catalyst (ArSO₃H) donates a proton to a shuttle molecule (e.g., H₂O).

Protonation: The protonated shuttle (e.g., H₃O⁺) delivers the proton to the substrate. masterorganicchemistry.com

The kinetics of these transfers are influenced by factors such as the stability of the resulting conjugate base (4-fluorobenzenesulfonate anion), the nature of the substrate, and the reaction medium. Theoretical studies on similar sulfonic acid systems, like those in Nafion membranes, suggest that proton transfer is a dynamic process involving various quasi-dynamic equilibria and is not a simple concerted event. rsc.org

4-Fluorobenzenesulphonic acid is an effective catalyst for classic acid-catalyzed reactions, most notably Fischer esterification. revistadechimie.romdpi.com In these reactions, the catalyst protonates the carbonyl oxygen of a carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by an alcohol. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of water to yield the ester product. The catalyst is regenerated at the end of the cycle.

The general mechanism for esterification is as follows:

Protonation of the carbonyl oxygen of the carboxylic acid. researchgate.net

Nucleophilic attack by the alcohol on the activated carbonyl carbon.

Proton transfer from the attacking alcohol moiety.

Elimination of water to form the ester.

Deprotonation to regenerate the catalyst.

Arylsulfonic acids have demonstrated high catalytic activity in the synthesis of various esters, sometimes even under solvent-free conditions. psu.edu The table below shows the effectiveness of related sulfonic acid catalysts in esterification reactions, illustrating the general utility of this class of compounds.

Table 1: Catalytic Activity of Various Sulfonic Acids in Esterification Reactions

| Catalyst | Reaction | Conditions | Yield | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid (PTSA) | Acetic acid + n-propanol | Batch reactor | ~60% | revistadechimie.ro |

| Dodecylbenzene sulfonic acid (DBSA) | Oleic acid + Methanol | 40°C | High conversion | researchgate.net |

| N-Fluorobenzenesulfonimide (NFSi) | Aromatic/Aliphatic acids + Alcohols | Microwave, 120°C, 30 min | Near quantitative | mdpi.com |

| Benzenesulfonic acid (BSA) | Acetic acid + n-propanol | Batch reactor | >50% | revistadechimie.ro |

Electrophilic Aromatic Substitution Reactions on the Fluorobenzene (B45895) Moiety

The benzene (B151609) ring of 4-fluorobenzenesulphonic acid can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the ring. masterorganicchemistry.com The position of substitution is dictated by the directing effects of the two existing substituents: the fluorine atom (–F) and the sulfonic acid group (–SO₃H).

Fluorine (–F): As a halogen, fluorine is an ortho, para-director due to its ability to donate lone-pair electron density via resonance, which stabilizes the intermediate carbocation (arenium ion). However, it is also deactivating due to its strong inductive electron-withdrawing effect. researchgate.net

Sulfonic Acid Group (–SO₃H): This group is strongly deactivating and a meta-director. Its powerful electron-withdrawing nature (both inductive and resonance) destabilizes the arenium ion intermediate for ortho and para attack, making the meta position the least deactivated site. youtube.comyoutube.com

In 4-fluorobenzenesulphonic acid, these effects are combined. The –F group directs incoming electrophiles to positions 2 and 3 (ortho and meta to –F, respectively), while the –SO₃H group directs to position 3 (meta to –SO₃H). Therefore, electrophilic attack is most likely to occur at the positions ortho to the fluorine atom, which are also meta to the sulfonic acid group.

Table 2: Directing Effects of Substituents in 4-Fluorobenzenesulphonic Acid

| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -F | 1 | Deactivating | Ortho, Para |

| -SO₃H | 4 | Strongly Deactivating | Meta |

The sulfonic acid group can also be used strategically as a "blocking group." youtube.comyoutube.com An aromatic ring can be sulfonated to block the para position, forcing subsequent electrophilic substitution to occur at the ortho position. The sulfonic acid group can then be removed by treatment with dilute acid. youtube.comyoutube.com

Nucleophilic Attack on the Sulfonic Acid Group for Derivative Formation

The sulfonic acid group itself can be the site of a reaction, acting as a leaving group in a nucleophilic aromatic substitution reaction. This is particularly true when the aromatic ring is highly electron-deficient due to the presence of other strong electron-withdrawing groups. nih.gov

Research has shown that electron-deficient benzenesulfonic acids, such as 2,4-dinitrobenzenesulfonic acid, can undergo ipso-substitution where a nucleophile attacks the carbon atom bearing the sulfonic acid group. nih.gov In a novel carbon-carbon bond-forming reaction, active methylene (B1212753) compounds can act as nucleophiles, displacing the sulfonic acid group to form a new C-C bond. nih.gov This reaction proceeds under mild conditions without the need for a transition metal catalyst and likely involves the formation of a stabilized Meisenheimer adduct intermediate. nih.gov While this specific reaction has been demonstrated on dinitro-substituted analogs, it establishes a key reactivity pathway for sulfonic acids on electron-poor rings.

Chemical Stability and Degradation Pathways Under Varied Reaction Conditions

The stability of 4-fluorobenzenesulphonic acid is a critical aspect of its use. Two primary degradation or reaction pathways are of note:

Desulfonation: The sulfonation of an aromatic ring is a reversible electrophilic aromatic substitution reaction. youtube.comlibretexts.org Under conditions of heat and aqueous acid, the sulfonic acid group can be removed from the ring, regenerating fluorobenzene. This reversibility is a key feature that allows sulfonic acids to be used as temporary blocking groups in organic synthesis. youtube.com

Ring Degradation: The fluorobenzene moiety itself can be subject to degradation, particularly under specific biological or oxidative conditions. For example, studies on the metabolism of fluorobenzene have shown that it can be degraded via enzymatic conversion to intermediates like 4-fluorocatechol, which then undergoes ring cleavage. nih.gov This suggests that under harsh oxidative environments, the aromatic ring of 4-fluorobenzenesulphonic acid could be a point of instability.

The compound is generally stable under typical conditions for acid catalysis but can be intentionally degraded or modified through desulfonation or nucleophilic substitution.

4-Fluorobenzenesulphonic Acid Monohydrate: A Focused Examination of its Applications in Advanced Organic Synthesis

Introduction

This compound, a halogenated aromatic sulfonic acid, has garnered attention within the sphere of organic chemistry. This article aims to provide a detailed and scientifically rigorous overview of its specific applications in advanced organic synthesis and methodology development, adhering strictly to a predefined scope of inquiry. The subsequent sections will explore its utilization in the synthesis of complex molecules, its role in protecting group strategies, its contribution to multicomponent reactions, and its implementation in green chemistry methodologies.

Applications in Advanced Organic Synthesis and Methodology Development

Scientific literature indicates the use of 4-fluorobenzenesulphonic acid as a key reactant in the development of potential therapeutic agents. Specifically, it has been employed in the synthesis of inhibitors for the Hepatitis C Virus (HCV). nih.govresearchgate.net Researchers have designed and synthesized a series of thiazolone derivatives intended to act as allosteric polymerase inhibitors of the HCV NS5B protein. nih.govresearchgate.netnih.gov In this context, 4-fluorobenzenesulphonic acid serves as a crucial building block for constructing the final molecular architecture of these potential antiviral compounds. The molecular design and subsequent synthesis of these complex heterocyclic scaffolds highlight the role of this fluorinated sulfonic acid in medicinal chemistry and drug discovery. nih.govnih.gov

While the broader class of sulfonic acids is known for its catalytic activity, specific, documented examples of 4-fluorobenzenesulphonic acid monohydrate as a catalyst in the synthesis of other complex molecules are not widely available in the reviewed scientific literature.

A thorough review of available scientific literature did not yield specific examples of this compound being utilized either in the introduction or cleavage of protecting groups in organic synthesis. While sulfonic acids, in general, can act as acid catalysts for the removal of certain acid-labile protecting groups, documented instances specifically employing the 4-fluoro substituted variant for this purpose are not prominent.

Multicomponent reactions (MCRs), such as the Biginelli and Hantzsch reactions, are powerful tools in organic synthesis for the efficient construction of complex molecules. wikipedia.orgwikipedia.orgbiomedres.usyoutube.comorganic-chemistry.orgresearchgate.netresearchgate.netyoutube.com These reactions are often catalyzed by Brønsted or Lewis acids. wikipedia.orgwikipedia.org However, a detailed search of scientific databases and chemical literature did not reveal specific studies where this compound has been used as a catalyst for these or other MCRs. The development of novel MCRs or the optimization of existing ones using this particular sulfonic acid is not a well-documented area of research.

Green chemistry principles, such as the use of solvent-free reaction conditions and the development of recyclable catalysts, are of growing importance in organic synthesis. slideshare.netresearchgate.netrsc.orgresearchgate.netrsc.org Solid acid catalysts and organocatalysts are often explored for their potential in greener synthetic protocols. While sulfonic acids have been supported on various materials to create recyclable catalysts, and solvent-free reactions are a known methodology, there is a lack of specific published research demonstrating the implementation of this compound in such green chemistry applications. slideshare.netresearchgate.netrsc.orgresearchgate.netrsc.org Studies detailing its use in solvent-free conditions or its recyclability as a catalyst are not readily found in the public domain.

Integration in Materials Science and Engineering

The unique combination of a sulfonic acid group and a fluorine atom on an aromatic ring makes 4-Fluorobenzenesulphonic acid monohydrate a compound of interest in the multifaceted field of materials science and engineering. Its distinct chemical properties are leveraged to tailor the characteristics of various advanced materials.

Structure Activity Relationships Sar in Derivative Chemistry Non Biological Focus

Synthesis and Structural Analysis of 4-Fluorobenzenesulphonic Acid Derivatives

The synthesis of derivatives of 4-fluorobenzenesulphonic acid primarily proceeds through its more reactive counterpart, 4-fluorobenzenesulfonyl chloride. This sulfonyl chloride is the key intermediate, allowing for the introduction of a wide array of functional groups.

The common route to obtaining 4-fluorobenzenesulfonyl chloride (FC₆H₄SO₂Cl) involves the chlorosulfonation of fluorobenzene (B45895). sigmaaldrich.com This electrophilic aromatic substitution reaction introduces the -SO₂Cl group onto the aromatic ring. The fluorine atom, being an ortho-, para-directing group, facilitates the substitution at the position para to it. The physical properties of the resulting 4-fluorobenzenesulfonyl chloride are well-documented, with a melting point in the range of 29-31 °C. sigmaaldrich.com

Once synthesized, 4-fluorobenzenesulfonyl chloride serves as the precursor for various derivatives, primarily through nucleophilic substitution reactions where the chloride ion acts as a good leaving group. libretexts.org Two main classes of derivatives are sulfonate esters and sulfonamides.

Sulfonate Esters: These are formed by the reaction of 4-fluorobenzenesulfonyl chloride with alcohols or phenols in the presence of a base. The base is required to deprotonate the alcohol/phenol, forming a more potent nucleophile. An example includes the synthesis of 4-(3-(4-isopropyl-phenyl)-acryloyl)-phenyl 4-fluoro-benzenesulfonate. sigmaaldrich.com

Sulfonamides: The reaction of 4-fluorobenzenesulfonyl chloride with primary or secondary amines yields the corresponding N-substituted sulfonamides. These reactions are fundamental in creating a diverse range of molecules. nih.gov

| Precursor/Derivative | Synthetic Method | Key Reactants |

| 4-Fluorobenzenesulfonyl chloride | Chlorosulfonation | Fluorobenzene, Chlorosulfonic acid sigmaaldrich.com |

| Sulfonate Esters | Nucleophilic Substitution | 4-Fluorobenzenesulfonyl chloride, Alcohol/Phenol, Base |

| Sulfonamides | Nucleophilic Substitution | 4-Fluorobenzenesulfonyl chloride, Primary/Secondary Amine |

Impact of Substituent Modifications on Chemical Reactivity and Catalytic Performance

The chemical reactivity of 4-fluorobenzenesulphonic acid derivatives is significantly influenced by the nature of the substituents on the aromatic ring and on the sulfonyl group. While specific studies focusing solely on the non-biological catalytic performance of a wide range of these derivatives are not extensively documented, the principles of physical organic chemistry allow for clear predictions.

The reactivity of the sulfonyl center is a key aspect. The S atom in a sulfonyl chloride or sulfonate ester is highly electrophilic. The reactivity towards nucleophiles can be tuned by other substituents on the benzene (B151609) ring. For instance, introducing strong electron-withdrawing groups (e.g., a nitro group) onto the ring would further increase the electrophilicity of the sulfur atom, making the derivative more reactive towards nucleophiles. Conversely, electron-donating groups (e.g., an alkyl or methoxy (B1213986) group) would decrease this reactivity. mendeley.com

In the context of the 4-fluorobenzenesulfonate group being used as a leaving group in a reaction, modifications to the ring will alter its leaving group ability. Electron-withdrawing substituents stabilize the resulting sulfonate anion through induction and resonance, making it a better leaving group. The fluorine atom itself is strongly electron-withdrawing by induction, which contributes to the good leaving group potential of the 4-fluorobenzenesulfonate anion.

While direct catalytic applications of these specific derivatives are not widely reported in the literature, sulfonic acids and their esters are known to be used as catalysts in reactions like esterification and alkylation, owing to their strong acidity. The catalytic activity would be modulated by the electronic nature of the ring substituents.

A study on p-chlorobenzenesulfonic acid derivatives showed that the chlorine atom could be replaced by nucleophiles under certain conditions. acs.org Similar reactivity can be expected for 4-fluorobenzenesulphonic acid derivatives, although the C-F bond is generally stronger than the C-Cl bond, potentially requiring more forcing reaction conditions.

| Substituent Type on Ring | Expected Effect on Reactivity at Sulfonyl Center | Expected Effect on Leaving Group Ability |

| Electron-Withdrawing (e.g., -NO₂) | Increase | Increase |

| Electron-Donating (e.g., -OCH₃) | Decrease | Decrease |

Correlation of Electronic and Steric Effects with Desired Chemical Functionality

The functionality of derivatives of 4-fluorobenzenesulphonic acid is a direct consequence of the electronic and steric environment of the molecule.

Electronic Effects: The fluorine atom at the para position exerts a strong -I (inductive) effect and a weaker +R (resonance) effect. researchgate.net The strong inductive withdrawal of electrons makes the sulfonyl group more electrophilic and the corresponding sulfonate anion a more stable, and thus better, leaving group. This electronic profile is crucial for applications where the derivative is used as a reagent for sulfonylation or when the sulfonate is intended to be a leaving group in a subsequent reaction.

Steric Effects: Steric hindrance plays a critical role in the synthesis and reactivity of these derivatives. youtube.com During the synthesis of sulfonamides and sulfonate esters from 4-fluorobenzenesulfonyl chloride, bulky nucleophiles (e.g., a sterically hindered alcohol or amine) will react more slowly. libretexts.org

Furthermore, if substituents are introduced at the ortho positions (carbons 2 and 6) of the 4-fluorobenzenesulphonyl moiety, they can sterically hinder the approach of nucleophiles to the sulfur atom. This can be used to control reactivity. For example, a bulky ortho-substituent could make a sulfonate ester more stable and less prone to hydrolysis. In catalytic applications, such steric bulk around the active sulfonic acid group could impart shape selectivity, favoring the reaction of smaller substrates over larger ones.

The interplay between these electronic and steric factors is key to designing a derivative with a specific chemical functionality, whether it be a stable protecting group, a highly reactive sulfonating agent, or a sterically-demanding catalyst.

| Effect | Influence on Chemical Functionality | Example |

| Electronic (-I of Fluorine) | Enhances electrophilicity of sulfur; improves leaving group ability of the sulfonate. | Increased reactivity of 4-fluorobenzenesulfonyl chloride with nucleophiles. |

| Electronic (+R of Fluorine) | Partially counteracts the inductive effect by donating electron density to the ring. | Modulates the overall electron density of the aromatic system. |

| Steric Hindrance (Ortho groups) | Decreases reaction rates at the sulfonyl center; can provide stability or selectivity. | Slower hydrolysis of a sulfonate ester with bulky ortho-substituents. |

Emerging Research Frontiers and Future Perspectives

Development of Advanced Spectroscopic Techniques for In Situ Reaction Monitoring

The ability to monitor chemical reactions in real-time is crucial for understanding mechanisms, identifying transient intermediates, and optimizing process conditions. For reactions involving or catalyzed by 4-Fluorobenzenesulphonic acid monohydrate, advanced in situ spectroscopic techniques are indispensable.

Modern process analytical technology (PAT) utilizes several methods to gain deep insights into chemical transformations as they occur. mt.commt.com Techniques such as Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and mass spectrometry are at the forefront of this research. mt.comrsc.orgacs.org FTIR-based systems, like ReactIR, use attenuated total reflectance (ATR) probes that can be directly inserted into a reaction vessel, allowing for continuous monitoring of the concentrations of reactants, products, and intermediates by tracking their unique infrared absorption bands. mt.com This is particularly useful for studying reactions catalyzed by 4-Fluorobenzenesulphonic acid, for example, in esterifications or dehydrations, by following the disappearance of reactant peaks and the appearance of product peaks over time. rsc.org

Raman spectroscopy offers a complementary "through-the-glass" approach, which is ideal for reactions under pressure or in sealed vessels, as borosilicate glass is nearly Raman transparent. rsc.org For complex reaction mixtures where spectral overlap may be an issue in IR, Raman can often provide clearer data for specific functional groups. spectroscopyonline.com Furthermore, mass spectrometry-based methods, such as condensed phase membrane introduction mass spectrometry (CP-MIMS), are being developed for the direct measurement of neutral organic analytes in complex and even corrosive reaction mixtures, offering high selectivity and the ability to monitor reactions on a timescale of minutes to hours. acs.org

These in situ techniques provide a wealth of data that enables chemists to elucidate reaction kinetics, understand mechanisms, and ensure process safety and consistency from the laboratory to manufacturing scale. mt.com

Table 1: Comparison of In Situ Spectroscopic Techniques for Reaction Monitoring

| Technique | Principle | Advantages | Applicability to 4-Fluorobenzenesulphonic Acid Systems |

|---|---|---|---|

| FTIR (ATR) | Measures infrared absorption of molecules in direct contact with an ATR crystal. mt.com | Wide applicability, robust for many organic functional groups, provides quantitative concentration data. mt.com | Monitoring catalytic cycles, substrate conversion, and product formation in real-time. |

| Raman Spectroscopy | Measures inelastic scattering of monochromatic light, sensitive to non-polar bonds. rsc.org | Non-invasive ("through-the-glass"), excellent for aqueous and solvent studies, complements FTIR. rsc.org | Studying reactions in sealed or high-pressure systems, compatible with aqueous media often used with sulfonic acids. |

| Mass Spectrometry | Ionizes and separates molecules based on mass-to-charge ratio. acs.org | High sensitivity and selectivity, capable of identifying unknown intermediates and byproducts. acs.org | Mechanistic studies, identifying trace impurities, and monitoring reactions with gaseous byproducts. |

Exploration of Novel Catalytic Systems Utilizing this compound

As a strong acid, 4-Fluorobenzenesulphonic acid is a prime candidate for use as a catalyst in a variety of organic reactions. Research is focused on developing novel catalytic systems that leverage its specific properties, such as its acidity and solubility, which are modulated by the electron-withdrawing fluorine atom.

One major area of exploration is its use as a recyclable homogeneous catalyst. nih.gov For instance, in biphasic solvent systems, the catalyst can be designed to remain selectively in the aqueous phase while the reaction products are extracted into an organic phase. This strategy simplifies product purification and allows for the recovery and reuse of the acid catalyst, which is crucial for developing sustainable and cost-effective chemical processes. nih.gov The dehydration of fructose (B13574) to 5-hydroxymethylfurfural (B1680220) (HMF) is a key example where water-soluble sulfonic acid catalysts have been successfully employed in biphasic systems to achieve high yields and facilitate catalyst recycling. nih.gov Research into 4-Fluorobenzenesulphonic acid would likely explore its efficacy in similar biomass conversion reactions, where its specific acidity and phase-partitioning behavior could offer advantages over other catalysts like sulfuric acid or methanesulfonic acid. nih.gov

The fluorine substitution is expected to increase the Brønsted acidity of the sulfonic acid group compared to its non-fluorinated analogue, p-toluenesulfonic acid. This enhanced acidity could lead to higher reaction rates or allow reactions to proceed under milder conditions, which is a significant focus of catalyst development.

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Material Design

Table 2: Role of AI/ML in Chemical Research and Development

| Stage | AI/ML Application | Benefit for 4-Fluorobenzenesulphonic Acid Research |

|---|---|---|

| Discovery & Screening | High-throughput virtual screening of catalyst candidates and material compositions. catalysis-summit.com | Rapidly identifies potential applications for the compound as a catalyst or material building block. |

| Reaction Optimization | Predicts reaction yields and selectivity under various conditions (temperature, solvent, etc.). numberanalytics.comnih.gov | Reduces the number of experiments needed to find optimal conditions for reactions using the compound. |

| Mechanism Understanding | Analyzes complex reaction data to help elucidate reaction pathways and intermediates. meryt-chemical.com | Provides deeper insight into how the compound functions as a catalyst. |

| Material Design | Generates novel molecular structures with targeted properties. eurekalert.orgcatalysis-summit.com | Accelerates the design of new polymers or composites incorporating the compound for advanced applications. |

Design of Next-Generation Fluorinated Sulfonic Acid-Based Materials

The unique combination of a hydrophilic sulfonic acid group and a hydrophobic, electron-withdrawing fluorinated ring makes this compound an attractive building block for advanced functional materials. Research in this area is heavily focused on energy conversion and storage technologies.

Fluorinated polymers are known for their exceptional chemical resistance, thermal stability, and specific electrical properties. researchgate.net Perfluorinated sulfonic acid (PFSA) polymers, such as Nafion, are the state-of-the-art materials for proton exchange membranes (PEMs) in fuel cells due to their excellent proton conductivity and stability. mdpi.com Research into materials derived from or inspired by 4-Fluorobenzenesulphonic acid aims to create new PEMs or other ion-conductive materials. researchgate.net The presence of fluorine can enhance properties like oxygen solubility and acid strength, which are beneficial for fuel cell performance. researchgate.net

Future work involves creating novel polymers where 4-Fluorobenzenesulphonic acid or similar monomers are incorporated to tailor the material's properties. The goal is to develop materials that may be more cost-effective, have improved conductivity, or exhibit greater stability under harsh operating conditions than current PFSA materials. mdpi.comelsevier.com Furthermore, the sustainability and recyclability of these materials are growing concerns, leading to research on strategies to reformulate and reuse waste fluorinated sulfonic acid resins for applications like redox flow batteries. mdpi.com The development of such materials is also driven by a move away from "forever chemicals" (PFAS), with a focus on creating robust, non-toxic, and recyclable alternatives. arr.news

Table 3: Potential Applications of Next-Generation Fluorinated Sulfonic Acid Materials

| Application Area | Desired Material Properties | Role of Fluorinated Sulfonic Acid Component |

|---|---|---|

| Fuel Cells (PEMs) | High proton conductivity, chemical and thermal stability, low gas permeability. mdpi.comresearchgate.net | Provides acidic sites for proton transport and enhances overall material stability. |

| Redox Flow Batteries | High ion conductivity, electrolyte stability, prevention of ion cross-contamination. mdpi.com | Acts as the ion-selective membrane separating the two half-cells. |

| Catalyst Supports | High surface area, strong acid sites, thermal stability. | Creates a solid acid catalyst with tunable properties for various chemical transformations. |

| Advanced Coatings | Hydrophobicity, durability, chemical resistance. arr.news | Contributes to the creation of durable and resistant surfaces. |

Theoretical Advancements in Understanding Complex Intermolecular Interactions and Hydration Effects

A deep understanding of the molecular-level behavior of this compound is essential for predicting its properties and designing new applications. Theoretical and computational chemistry provides powerful tools to investigate these complex phenomena.

Quantum chemical (QC) calculations and molecular dynamics (MD) simulations are being used to study the hydration structure around sulfonic acid groups. rsc.org These studies can reveal how water molecules, including the single water of hydration in the monohydrate form, interact with the -SO₃H group through hydrogen bonding. rsc.org For example, research on Nafion has shown that even at high temperatures, a single water molecule can remain strongly bound to the sulfonic acid group until thermal decomposition occurs. rsc.org Understanding this strong association is critical for predicting the stability and proton conductivity of materials based on this compound.

Table 4: Theoretical Methods and Insights

| Theoretical Method | Focus of Study | Insights Gained for this compound |

|---|---|---|

| Quantum Chemical (QC) Calculations | Electronic structure, bond energies, reaction pathways. rsc.org | Determines the acidity of the sulfonic group, characterizes the strength of the water-acid interaction, and models reaction mechanisms. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. ect-journal.kz | Reveals hydration shell structure, diffusion of ions in solution, and conformational flexibility of larger material structures. |

| Topological Electron Density Analysis | Characterizes the nature of chemical bonds and intermolecular contacts. rsc.org | Quantifies the strength and nature of weak interactions involving the fluorine atom, guiding crystal engineering. |

| Molecular Fingerprinting | Encodes molecular structures into numerical data for machine learning. eurekalert.org | Enables the use of AI/ML to predict properties and reactivity based on molecular structure. |

Q & A

Q. What are the recommended analytical techniques for characterizing the purity and structure of 4-Fluorobenzenesulphonic acid monohydrate?

To ensure structural integrity and purity, employ a combination of:

- Nuclear Magnetic Resonance (NMR) : Analyze and spectra to confirm fluorobenzene and sulfonic acid group integration .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase columns with UV detection (e.g., 254 nm) .

- Thermogravimetric Analysis (TGA) : Verify monohydrate stoichiometry by measuring mass loss at 100–150°C .

- X-ray Diffraction (XRD) : Confirm crystal structure and hydration state .

Q. How should researchers handle and store this compound to ensure safety and stability?

- Storage : Keep in airtight containers at room temperature, protected from light and moisture to prevent decomposition .

- Safety Precautions : Use fume hoods, nitrile gloves, and safety goggles. Avoid inhalation of dust; in case of exposure, rinse with water for 15 minutes and seek medical attention .

Q. What are the standard protocols for determining hydration state and stoichiometry?

- TGA : Measure mass loss corresponding to water release (~18 g/mol) between 100–150°C .

- Karl Fischer Titration : Quantify water content directly in solid samples .

- Single-Crystal XRD : Resolve hydrogen-bonding networks to confirm water molecule positions .

Q. How can solubility data inform experimental design for reactions involving this compound?

- Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) due to the compound’s sulfonic acid group. Aqueous solubility can be pH-dependent; adjust using buffers .

- Temperature Dependence : Perform solubility assays at 25°C and 50°C to optimize recrystallization .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?